(S)-N-Desethyl N-Benzyl Oxybutynin
Description
Properties
Molecular Formula |
C₂₇H₃₃NO₃ |
|---|---|
Molecular Weight |
419.56 |
Synonyms |
(S)-4-(Benzyl(ethyl)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate; |
Origin of Product |
United States |
Chemical Synthesis and Stereoselective Preparation of S N Desethyl N Benzyl Oxybutynin
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of (S)-N-Desethyl N-Benzyl Oxybutynin (B1027) reveals two primary building blocks: (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid and a side chain, 4-(benzylamino)-2-butyn-1-ol. The core challenge lies in the synthesis of the chiral acid.
The synthesis of racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid typically involves a Grignard reaction. One common route starts with methyl 2-oxo-2-phenylacetate, which reacts with bromocyclohexane (B57405) via a Grignard reaction to form methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. This ester is then hydrolyzed to the corresponding carboxylic acid. An alternative pathway begins with methyl 2-hydroxy-2-phenylacetate (methyl mandelate), which is oxidized to methyl 2-oxo-2-phenylacetate before the Grignard reaction.
The key precursors for these syntheses are readily available commercial compounds:
| Precursor | Role in Synthesis |
| Methyl 2-oxo-2-phenylacetate | Starting material for Grignard reaction |
| Bromocyclohexane | Source of the cyclohexyl group in the Grignard reaction |
| Methyl 2-hydroxy-2-phenylacetate | Alternative starting material, requires oxidation |
| 2-Propyn-1-ol (Propargyl alcohol) | A key reagent for coupling with the chiral acid. |
Development of Stereoselective Synthetic Pathways
Achieving the specific (S)-enantiomer of N-Desethyl N-Benzyl Oxybutynin requires stereoselective synthetic methods. Significant research has been dedicated to the preparation of the key intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
Asymmetric catalysis offers an efficient way to produce enantiomerically pure compounds. For the synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, several catalytic asymmetric methods have been explored:
L-proline-catalyzed asymmetric aldol (B89426) reaction : This method involves the reaction of cyclohexanone (B45756) with ethyl 2-oxo-2-phenylacetate in the presence of L-proline. This approach has demonstrated good yield (79%), high diastereoselectivity (dr ≥ 20:1), and excellent enantiomeric excess (96%).
Sharpless Asymmetric Dihydroxylation : This technique has been employed as a key step in an asymmetric synthesis of (S)-oxybutynin, starting from α-cyclohexylstyrene. The dihydroxylation of the alkene with osmium tetroxide under Sharpless conditions yields a diol with high enantiomeric excess.
Gadolinium Complex-Catalyzed Cyanosilylation : Enantioselective cyanosilylation of cycloalkyl phenyl ketones, catalyzed by a gadolinium complex, has been reported as a route to the α-hydroxy acid precursor of (S)-oxybutynin.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. This strategy has been effectively used in the synthesis of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.
One notable method involves the use of bulky chiral auxiliaries derived from substituted cis-1-amino-2-indanol. In this approach, 2-oxo-2-phenylacetic acid is converted to its acyl chloride and then reacted with a chiral auxiliary like cis-(1S,2R)-2-para-tolylsulfonamidoindanol. The subsequent Grignard reaction with cyclohexylmagnesium bromide proceeds with high diastereoselectivity, and hydrolysis of the resulting ester yields (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid with an enantiomeric excess greater than 98%.
Pseudoephenamine is another versatile chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions, particularly in forming quaternary carbon centers.
| Chiral Auxiliary Type | Example | Key Feature |
| Aminoindanol Derivatives | cis-(1S,2R)-2-para-tolylsulfonamidoindanol | Bulky group directs the Grignard reagent attack. |
| Pseudoephenamine | (1S,2S)-2-methylamino-1,2-diphenylethanol | Effective for asymmetric alkylations to form quaternary carbons. |
Diastereoselective synthesis aims to create a specific diastereomer. In the context of (S)-N-Desethyl N-Benzyl Oxybutynin, this often involves the separation of diastereomeric salts. A straightforward method to isolate (S)-oxybutynin involves treating the racemic mixture with L-tyrosine methyl ester, which results in the formation of a diastereomeric salt that can be separated, affording (S)-oxybutynin in a 42% yield.
Another diastereoselective approach is the alkylation of chiral N-tert-butanesulfinimines, which has been shown to produce N-tert-butanesulfinylamines with good yields and diastereoselectivities.
Optimization of Reaction Conditions and Yields for Research-Grade Material
The optimization of reaction conditions is crucial for obtaining high yields and purity of research-grade this compound. For instance, in the L-proline-catalyzed asymmetric aldol reaction, using a 10-fold excess of cyclohexanone was found to be optimal.
The synthesis of (S)-oxybutynin hydrochloride has been achieved on a multigram scale by reacting the activated (S)-acid with butynyl alcohol. The final product can be obtained with a purity of over 95% as determined by HPLC.
Isolation and Purification Techniques for Research Applications
For research applications requiring high purity, specific isolation and purification techniques are employed. Liquid-liquid extraction is a common method for isolating oxybutynin and its metabolites from plasma samples. A mixture of methyl tert-butyl ether and ethyl acetate (B1210297) is often used as the extraction solvent.
Chromatographic methods are essential for purification. High-performance liquid chromatography (HPLC) is widely used to separate and quantify the enantiomers of oxybutynin and N-desethyloxybutynin. A Cosmosil C18 column with an isocratic mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate is one reported condition for successful separation. The purity of the final compound is typically confirmed by techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and HPLC.
Synthesis of Labeled Analogs (e.g., Deuterated, Radioligands) for Mechanistic Research
The synthesis of labeled analogs of this compound, such as deuterated and radiolabeled versions, is crucial for conducting in-depth mechanistic research, including metabolic profiling and receptor binding studies. These labeled compounds allow for precise tracking and quantification in biological systems.
Deuterium-enriched analogs of (S)-oxybutynin have been synthesized to investigate their pharmacokinetic and metabolic profiles. researchgate.netstackexchange.comwikipedia.org The introduction of deuterium (B1214612) at specific molecular positions can alter the rate of metabolic processes due to the kinetic isotope effect, potentially leading to a more favorable pharmacokinetic profile. A combinatorial library of deuterated (S)-oxybutynins has been constructed, with characterization by mass spectrometry (MS), ¹H NMR, and ¹³C NMR. stackexchange.com
A plausible synthetic route to deuterated this compound would first involve the synthesis of a deuterated precursor. For instance, deuterated (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid can be prepared and then used in the synthesis of the final compound. Alternatively, deuterium atoms can be introduced at the N-benzyl group or other positions of the molecule.
Reductive amination is a versatile method for introducing a deuterated benzyl (B1604629) group. stackexchange.comwikipedia.org The reaction of (S)-N-desethyloxybutynin with benzaldehyde-d₅ in the presence of a reducing agent like sodium cyanoborohydride would yield the desired N-penta-deuterobenzyl analog. The general approach for reductive amination is outlined in the table below.
Table 1: General Scheme for Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| Secondary Amine | Aldehyde or Ketone | Sodium triacetoxyborohydride | Tertiary Amine |
| (S)-N-desethyloxybutynin | Benzaldehyde-d₅ | Sodium cyanoborohydride | (S)-N-Desethyl N-(pentadeuterobenzyl) Oxybutynin |
The synthesis of various deuterated amines has been achieved with high levels of deuterium incorporation through methods such as the reduction of ynamides using deuterated triethylsilane and deuterated triflic acid. nih.gov These methods offer a divergent and metal-free approach to obtaining amines with selective deuteration at specific positions. nih.gov
Table 2: Research Findings on Deuterated Oxybutynin Analogs
| Labeled Compound | Analytical Method(s) | Key Finding | Reference(s) |
| Deuterated (S)-oxybutynin library | MS, ¹H NMR, ¹³C NMR | Successful combinatorial synthesis of 8 deuterated compounds. | stackexchange.com |
| Deuterated sorafenib (B1663141) derivatives | ¹H NMR, ¹³C NMR, MS | Deuterium substitution can improve pharmacokinetic profiles. | youtube.com |
| Selectively deuterated amines | Not specified | Achieved high levels of deuterium incorporation via a metal-free process. | nih.gov |
For mechanistic studies, particularly receptor binding assays and in vivo imaging, radiolabeled analogs of this compound are invaluable. The introduction of a radionuclide, such as Carbon-11 (¹¹C) or Tritium (³H), allows for highly sensitive detection.
The synthesis of a radiolabeled version would likely involve the introduction of the radiolabel in the final steps of the synthesis to maximize the radiochemical yield and minimize handling of radioactive materials. For instance, a ¹¹C-label could be introduced via the N-benzyl group. This could be achieved by reacting (S)-N-desethyloxybutynin with [¹¹C]benzyl bromide in the presence of a suitable base.
Another approach for ¹¹C-labeling is through "in-loop" ¹¹C-carbonylation reactions. While this has been demonstrated for the synthesis of other radiotracers, the methodology could potentially be adapted. This technique utilizes [¹¹C]CO₂ from a cyclotron, which is then converted to [¹¹C]CO and used in subsequent carbonylation reactions to form labeled amides or other carbonyl-containing compounds.
The primary metabolite of oxybutynin, N-desethyloxybutynin (DEO), has been shown to have pharmacological properties similar to the parent compound and has a higher affinity for muscarinic receptors in the parotid gland. nih.gov The use of radiolabeled analogs in comparative studies would help to elucidate the specific roles of the parent compound and its metabolites in both therapeutic efficacy and adverse effects.
Molecular Interactions and Preclinical Pharmacological Mechanisms of S N Desethyl N Benzyl Oxybutynin
Receptor Binding Affinity and Selectivity Profiling in vitro
The in vitro binding profile of N-desethyloxybutynin has been characterized to understand its contribution to the therapeutic effects and side effects of oxybutynin (B1027).
Muscarinic Receptor Subtype Profiling (e.g., M1, M2, M3, M4, M5)
Research on the enantiomers of N-desethyloxybutynin (DEOB) has shown that they potently displace the binding of radiolabeled scopolamine (B1681570) on human cloned muscarinic M1, M3, and M4 receptors. nih.gov They exhibit lower potency at the M2 and M5 subtypes. nih.gov Notably, DEOB as a metabolite is more potent in binding assays than the parent compound, oxybutynin. nih.gov In general, the (R)-enantiomers of DEOB are more potent than the corresponding (S)-enantiomers. nih.gov
Studies comparing the binding affinity of DEOB in different human tissues have shown a higher affinity for muscarinic receptors in the parotid gland compared to the detrusor muscle. nih.gov This differential affinity may explain some of the side effects associated with oxybutynin treatment, such as dry mouth. nih.govbrazjurol.com.br Specifically, the pKi value for N-desethyl-oxybutynin in the human parotid gland was 8.7, while in the detrusor muscle it was 8.2. nih.gov For comparison, the pKi values for oxybutynin were 8.5 and 8.2 in the parotid gland and detrusor, respectively. nih.gov
Further research has indicated that DEOB, along with oxybutynin, demonstrates a higher affinity for the M3 receptor subtype over the M2 subtype, with a selectivity ratio of 2 to 22 times greater for M3. researchgate.netnih.gov This selectivity is significant as the M3 receptor is the primary mediator of detrusor muscle contraction. brazjurol.com.br
Table 1: Muscarinic Receptor Binding Affinities of N-Desethyloxybutynin
| Receptor Subtype | Binding Affinity (pKi) | Tissue/System |
|---|---|---|
| Muscarinic Receptors | 8.2 | Human Detrusor Muscle |
| Muscarinic Receptors | 8.7 | Human Parotid Gland |
| M1 | Potent | Human Cloned Receptors |
| M2 | Less Potent | Human Cloned Receptors |
| M3 | Potent | Human Cloned Receptors |
| M4 | Potent | Human Cloned Receptors |
Note: Data is for N-desethyloxybutynin, the parent compound of (S)-N-Desethyl N-Benzyl Oxybutynin.
Affinity to Other Neurotransmitter Receptors (e.g., Dopamine (B1211576), Purinergic)
Currently, there is no publicly available scientific literature detailing the binding affinity of this compound or its parent compound, N-desethyloxybutynin, to dopamine or purinergic receptors.
Ligand-Receptor Interaction Dynamics and Modeling
The interaction of N-desethyloxybutynin with muscarinic receptors has been characterized primarily through functional assays.
Allosteric Modulation Studies
There is no specific research available on the allosteric modulation properties of this compound or N-desethyloxybutynin at muscarinic or other receptors.
Agonism/Antagonism Characterization in vitro
In vitro studies have consistently characterized N-desethyloxybutynin as a competitive antagonist at muscarinic receptors. nih.govdrugbank.com This is demonstrated by its ability to cause a rightward shift in the concentration-response curve for the muscarinic agonist carbachol, without depressing the maximum response. nih.gov In studies on human detrusor muscle, the pA2 value, a measure of antagonist potency, for N-desethyl-oxybutynin was determined to be 7.6. nih.gov This indicates a potent competitive antagonism of muscarinic receptor-mediated contractions.
Table 2: In Vitro Antagonist Activity of N-Desethyloxybutynin
| Parameter | Value | Tissue | Agonist |
|---|
Note: Data is for N-desethyloxybutynin, the parent compound of this compound.
Intracellular Signaling Pathway Modulation Research
There is a lack of specific research on the modulation of intracellular signaling pathways by this compound or its parent metabolite, N-desethyloxybutynin. As a competitive antagonist of muscarinic receptors, its primary mechanism of action is the blockade of acetylcholine-induced signaling cascades. The downstream consequences of this blockade would be the inhibition of phospholipase C activation (coupled to M1, M3, and M5 receptors) and the disinhibition of adenylyl cyclase (coupled to M2 and M4 receptors), but specific studies on these pathways for this compound are not available.
G-protein Coupling and Second Messenger Systems (e.g., cAMP, PLC)
No information is available in the public domain regarding the specific interactions of this compound with G-proteins or its influence on second messenger systems such as cyclic adenosine (B11128) monophosphate (cAMP) or phospholipase C (PLC).
Arrestin Recruitment and Functional Selectivity Studies
There are no published studies on arrestin recruitment or the functional selectivity of this compound.
Cellular and Tissue-Based Pharmacological Assays (Preclinical)
Functional Assays in Isolated Organ Preparations (e.g., Bladder Smooth Muscle)
Publicly accessible data from functional assays of this compound on isolated organ preparations, including bladder smooth muscle, are not available.
Cell Line-Based Pharmacological Characterization
There is no information available from cell line-based pharmacological characterization studies for this specific compound.
Comparative Mechanistic Studies with Parent Compound and Related Analogs
Comparative studies detailing the mechanistic differences and similarities between this compound and its parent compound, oxybutynin, or other related analogs have not been published in the scientific literature.
Advanced Analytical Methodologies for Research on S N Desethyl N Benzyl Oxybutynin
Chromatographic Techniques for Separation and Quantification in Research Matrices
Chromatographic methods are indispensable for isolating and measuring (S)-N-Desethyl N-Benzyl Oxybutynin (B1027) in complex biological samples. These techniques offer the high resolution and sensitivity required for accurate analysis in research settings. nih.govresearchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of oxybutynin and its metabolites. nih.govresearchgate.netnih.gov Method development often involves reversed-phase chromatography, which is well-suited for separating polar compounds like (S)-N-Desethyl N-Benzyl Oxybutynin from less polar substances. A typical HPLC method employs a C18 column and a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297). nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant, is often sufficient for achieving good separation. nih.gov
For quantitative analysis, particularly in complex matrices like plasma, HPLC is frequently coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netnih.gov This combination provides exceptional sensitivity and selectivity. The use of a deuterated internal standard, an isotopically labeled version of the analyte, is a common practice to ensure high accuracy and precision by compensating for variations in sample preparation and instrument response. nih.govnih.gov Liquid-liquid extraction is a frequently employed technique to isolate the analyte and internal standard from the biological matrix before injection into the HPLC system. nih.govnih.gov
Below is an interactive data table summarizing typical HPLC method parameters for the analysis of N-desethyl oxybutynin.
| Parameter | Value |
| Column | Cosmosil C18 (150 mm × 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile-1.0mM ammonium acetate (90:10, v/v) nih.gov |
| Flow Rate | 1.0 ml/min pharmacophorejournal.com |
| Detection | UV at 205 nm or Mass Spectrometry (MS/MS) nih.govpharmacophorejournal.com |
| Retention Time | Approximately 2.4 to 18 minutes, depending on the specific method nih.govpharmacophorejournal.com |
| Quantification Range | 0.500-100 ng/mL for N-desethyl oxybutynin in plasma nih.gov |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful alternative for the analysis of oxybutynin and its metabolites. nih.gov A key consideration for GC analysis is the thermal stability of the analyte. To prevent thermal decomposition, which can occur with packed columns, the use of a methylsilicone capillary column is preferred. nih.gov
For quantitative analysis using GC-MS, selected-ion monitoring (SIM) is employed. This technique enhances sensitivity and selectivity by monitoring specific fragment ions characteristic of the analyte and the internal standard. nih.gov The use of a deuterated internal standard is also crucial in GC-MS for accurate quantification. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment and Enantioseparation
Since oxybutynin is a chiral compound, the separation of its enantiomers and those of its metabolites is critical for understanding their distinct pharmacological activities. nih.govmdpi.comwikipedia.org Chiral chromatography is the primary technique for this purpose. nih.govnih.govchromatographyonline.com High-performance liquid chromatography with a chiral stationary phase (CSP) is the most common approach. nih.govmdpi.com
Polysaccharide-based CSPs, such as those coated with amylose-tris(3,5-dimethylphenylcarbamate) or cellulose-tris(4-methylbenzoate), have proven effective in separating the enantiomers of oxybutynin and N-desethyl oxybutynin. nih.govmdpi.com Another successful approach involves the use of cyclodextrin (B1172386) derivatives, like hydroxypropyl-β-cyclodextrin, as chiral selectors in the mobile phase or bonded to the stationary phase. nih.gov
The choice of mobile phase is critical for achieving optimal enantioseparation. Mixtures of acetonitrile, isopropanol, and methanol (B129727) with an aqueous buffer are often used. nih.gov The separation of enantiomers allows for the determination of enantiomeric purity, which is essential for quality control and for studying the stereospecific metabolism and pharmacology of the drug. chromatographyonline.comlibretexts.org
Supercritical Fluid Chromatography (SFC) for Analog Separation
Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of structurally similar compounds, including drug analogs. chromatographyonline.com While specific applications for this compound are not extensively documented, the principles of SFC make it a promising tool for this purpose. SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. This provides properties intermediate between a gas and a liquid, leading to high efficiency and fast separations. Chiral SFC is also a powerful technique for enantiomeric separations. chromatographyonline.com
Spectroscopic Techniques for Structural Characterization in Research
Spectroscopic methods are essential for elucidating and confirming the chemical structure of this compound. researchgate.netnih.govresearchgate.net These techniques provide detailed information about the arrangement of atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation for Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including drug metabolites. nih.govdntb.gov.uanih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle.
¹H NMR (Proton NMR) : This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. Chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, aromatic protons will have different chemical shifts than aliphatic protons. nih.govrsc.org
¹³C NMR (Carbon-13 NMR) : This technique provides a spectrum of the carbon atoms in the molecule, revealing the number of different carbon environments. researchgate.netrsc.orghmdb.ca
2D NMR Techniques : Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between atoms. COSY shows correlations between coupled protons, while HSQC correlates protons directly attached to carbon atoms. nih.govrsc.org These experiments are invaluable for confirming the structure of metabolites like this compound.
The following table provides a hypothetical example of ¹H and ¹³C NMR chemical shifts that could be expected for a compound with structural similarities to this compound, based on general chemical principles and data for related structures.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.2 - 7.5 | 125 - 140 |
| Cyclohexyl Protons | 1.0 - 2.0 | 25 - 45 |
| Methylene (CH₂) adjacent to N | 2.5 - 3.0 | 45 - 55 |
| Methylene (CH₂) adjacent to C≡C | 4.0 - 4.5 | 60 - 70 |
| Methine (CH) of cyclohexyl | 1.5 - 2.5 | 40 - 50 |
| Quaternary Carbon (C-O) | - | 75 - 85 |
| Carbonyl Carbon (C=O) | - | 170 - 180 |
Mass Spectrometry (MS) for Identification and Quantification in Complex Research Samples
Mass spectrometry stands as a cornerstone technique for the analysis of this compound due to its exceptional sensitivity and selectivity. It allows for precise mass determination, structural elucidation, and quantification even at trace levels.
In research settings, tandem mass spectrometry (MS/MS), particularly on triple quadrupole instruments, is the preferred method for quantifying N-desethyl oxybutynin, a closely related metabolite, in complex samples like plasma. nih.govnih.gov The technique operates in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition. nih.gov For instance, in the analysis of N-desmethyl oxybutynin (a similar desalkylated metabolite), a precursor ion of m/z 329.78 is fragmented to a product ion of m/z 95.98 for detection. researchgate.net This level of selectivity is critical for distinguishing the analyte from endogenous interferences in biological samples.
Positive electrospray ionization (ESI) is commonly employed as the ionization source, as it efficiently ionizes the tertiary amine structure of oxybutynin and its derivatives, typically by forming the protonated molecule [M+H]+. nih.govnih.gov High-resolution mass spectrometry, using instruments like Quadrupole Time-of-Flight (QTOF), can provide even greater confidence in identification by delivering highly accurate mass measurements of the precursor and fragment ions. nih.gov
Table 1: Illustrative Mass Spectrometry Parameters for Oxybutynin Metabolite Analysis
| Parameter | Description | Example Value |
| Ionization Mode | Method used to ionize the analyte | Positive Electrospray Ionization (ESI) nih.gov |
| Precursor Ion (m/z) | Mass-to-charge ratio of the parent molecule selected for fragmentation | For N-desethyl oxybutynin: Not specified in search results; For Oxybutynin: 358.11 researchgate.net |
| Product Ion (m/z) | Mass-to-charge ratio of a specific fragment ion used for quantification | For N-desethyl oxybutynin: Not specified in search results; For Oxybutynin: 142.10 researchgate.net |
| Collision Energy | Energy used to induce fragmentation of the precursor ion | 20 eV (for Oxybutynin) nih.gov |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research Applications
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy serve as valuable complementary tools in the analysis of this compound, primarily for structural confirmation and quantitative estimation in less complex samples.
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of an oxybutynin-related compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, and C-N and C-O stretching vibrations. Fourier Transform Infrared (FT-IR) spectroscopy has been utilized in research to investigate the conformational changes in proteins upon binding with oxybutynin, demonstrating its utility in studying molecular interactions. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy is often used for quantitative analysis in pharmaceutical dosage forms. pharmacophorejournal.com Oxybutynin itself has a relatively weak UV absorbance. To enhance sensitivity for quantification, methods have been developed that involve forming an ion-pair complex. For example, oxybutynin can be complexed with reagents like picric acid or eosin (B541160) to create a product with strong absorbance at a specific wavelength (e.g., 344 nm with picric acid, 550 nm with eosin). nih.govnih.gov The UV detection wavelength for HPLC analysis of oxybutynin and its impurities is often set around 205-220 nm. pharmacophorejournal.comijpba.info
Table 2: Spectroscopic Data for Oxybutynin Analysis
| Technique | Parameter | Wavelength/Range | Application |
| UV-Vis | Detection Wavelength (HPLC) | 203 nm, 210 nm, 220 nm nih.govijpba.info | Quantification in chromatographic methods |
| UV-Vis | Complex Absorbance Max (λmax) | 344 nm (with Picric Acid) nih.gov | Quantitative analysis of formulations |
| UV-Vis | Complex Absorbance Max (λmax) | 550 nm (with Eosin) nih.gov | Quantitative analysis of formulations |
| FT-IR | N/A | Mid-IR Region | Functional group identification and conformational studies researchgate.net |
Hyphenated Techniques for Comprehensive Analysis
The combination of chromatographic separation with spectrometric detection, known as hyphenated techniques, provides the high resolving power and specificity required for analyzing this compound in preclinical research.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Identification in Preclinical Studies
LC-MS/MS is the gold standard for identifying and quantifying oxybutynin and its metabolites, including the N-desethyl form, in biological fluids. nih.govresearchgate.net This technique combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry.
For the analysis of the (S)-enantiomer, chiral HPLC is essential. nih.gov Chiral stationary phases (CSPs), such as those based on amylose (B160209) derivatives (e.g., Phenomenex Lux Amylose-2), are used to separate the (S) and (R) enantiomers of both oxybutynin and N-desethyl oxybutynin before they enter the mass spectrometer. nih.gov This allows for enantioselective pharmacokinetic studies.
Sample preparation for plasma analysis typically involves liquid-liquid extraction (LLE) using a mixture of solvents like methyl tert-butyl ether and ethyl acetate to isolate the analytes from the complex matrix. nih.gov Deuterated internal standards are often used to ensure high accuracy and precision. nih.govnih.gov
Table 3: Typical LC-MS/MS Method Parameters for N-Desethyl Oxybutynin Analysis
| Parameter | Description |
| Chromatography | Reverse-phase or Chiral HPLC nih.govnih.gov |
| Column (Chiral) | Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm) nih.gov |
| Column (Achiral) | Cosmosil C18 (150 mm × 4.6 mm, 5 μm) nih.gov |
| Mobile Phase (Chiral) | Acetonitrile/10mM Ammonium Bicarbonate and 2-Propanol/Methanol mixture nih.gov |
| Mobile Phase (Achiral) | Acetonitrile/1.0mM Ammonium Acetate (90:10, v/v) nih.gov |
| Extraction Method | Liquid-Liquid Extraction nih.govnih.gov |
| Detection | Triple Quadrupole Mass Spectrometer (MRM mode) nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis
While LC-MS is more common for non-volatile metabolites like N-desethyl oxybutynin, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile metabolites. Although specific research on volatile metabolites of this compound is not prominent in the available literature, GC-MS has been successfully applied to the analysis of the parent drug, oxybutynin, in plasma. nih.gov
For such applications, derivatization may be necessary to increase the volatility and thermal stability of the analyte. The use of a capillary column (e.g., methylsilicone) is crucial to prevent thermal decomposition that can occur on packed columns. nih.gov Electron-impact (EI) ionization is typically used in GC-MS, and selected-ion monitoring (SIM) provides the quantitative accuracy. nih.gov The analysis of volatile organic compounds (VOCs) in biological samples like urine or breath is a growing field, and GC-MS is a primary technique used for this purpose, often involving pre-concentration steps like solid-phase microextraction (SPME).
Method Validation and Quality Control in Research Settings
To ensure the reliability and reproducibility of research data, analytical methods used for the quantification of this compound must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). pharmacophorejournal.comijpba.info
Validation encompasses several key parameters:
Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrumental response over a defined range. nih.govijpba.info For N-desethyl oxybutynin, linearity has been established in ranges such as 0.500-100 ng/mL in plasma. nih.gov
Accuracy: This assesses the closeness of the measured value to the true value. It is often evaluated by analyzing spiked samples at different concentration levels, with recovery typically expected to be within 98-102%. ijpba.info
Precision: This measures the degree of scatter between a series of measurements. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should generally not exceed 2%. pharmacophorejournal.comijpba.info
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. ijpba.info
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature) provides an indication of its reliability during normal usage. ijpba.info
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be evaluated to ensure sample integrity. nih.gov
Regular quality control (QC) samples at multiple concentration levels are analyzed alongside research samples to monitor the performance of the method and ensure the validity of the generated data. nih.gov
Preclinical Pharmacokinetic and Metabolic Research of S N Desethyl N Benzyl Oxybutynin
Absorption and Distribution Studies in Animal Models (Preclinical)
Tissue Distribution and Accumulation Research
No specific data is available for (S)-N-Desethyl N-Benzyl Oxybutynin (B1027).
Blood-Brain Barrier Penetration Studies (Preclinical Models)
No specific data is available for (S)-N-Desethyl N-Benzyl Oxybutynin.
Biotransformation Pathways and Metabolite Identification (Preclinical)
Phase I Metabolic Reactions (e.g., N-dealkylation, oxidation)
No specific data is available for this compound.
Phase II Metabolic Reactions (Conjugation)
No specific data is available for this compound.
Enzyme Kinetics of Metabolic Pathways in vitro (e.g., Cytochrome P450)
No specific data is available for this compound.
Information regarding preclinical pharmacokinetic and metabolic research for the chemical compound this compound is not publicly available.
Extensive searches of scientific literature and databases have yielded no specific preclinical data on the excretion routes, clearance mechanisms, or drug-drug interactions for a compound identified as "this compound."
The available research primarily focuses on oxybutynin and its major active metabolite, (S)-N-desethyloxybutynin. However, the addition of a benzyl (B1604629) group to this metabolite, as specified in the query, does not correspond to a recognized or studied derivative in the context of publicly accessible preclinical research.
Therefore, the requested article on the preclinical pharmacokinetic and metabolic research of this compound, structured around the provided outline, cannot be generated due to the absence of foundational scientific data.
Advanced Preclinical Pharmacological Investigations and Applications of S N Desethyl N Benzyl Oxybutynin
Behavioral Pharmacology in Animal Models (for mechanistic insights)
Preclinical studies investigating the behavioral effects of (S)-N-Desethyl N-Benzyl Oxybutynin (B1027) are crucial for understanding its mechanism of action and potential central nervous system (CNS) impact.
Studies on Locomotor Activity and Exploratory Behavior
Currently, there is a lack of publicly available scientific literature detailing specific studies on the effects of (S)-N-Desethyl N-Benzyl Oxybutynin on locomotor activity and exploratory behavior in animal models. Research in this area would be valuable to assess its potential for sedative or stimulant properties, which are common considerations for compounds acting on the central nervous system.
Memory and Cognitive Function Studies (in relation to muscarinic modulation)
While direct studies on this compound are not extensively documented, the cognitive effects of the parent compound, oxybutynin, and its primary metabolite, N-desethyloxybutynin, are well-established. Oxybutynin has been consistently associated with cognitive deficits in both animal and human studies. brazjurol.com.brnih.govnih.govurotoday.com These effects are largely attributed to the blockade of muscarinic receptors in the brain, which are critical for memory and learning processes. urotoday.com Given that this compound is a derivative of oxybutynin, it is hypothesized that it may also modulate cognitive function through interactions with muscarinic receptors. However, dedicated preclinical studies are required to determine the specific cognitive profile of this N-benzyl derivative.
Neurochemical and Neurophysiological Research in Preclinical Models
The neurochemical and neurophysiological effects of this compound are key to understanding its interactions at the neuronal level.
Neurotransmitter Release Studies
Specific data from neurotransmitter release studies involving this compound are not currently available in published research. Such studies would be instrumental in determining its influence on the release of key neurotransmitters, such as acetylcholine (B1216132), which is centrally involved in the mechanism of action of oxybutynin and its metabolites. nih.gov
Electrophysiological Recordings
There is no available information from electrophysiological recording studies specifically examining the effects of this compound on neuronal activity. Electrophysiological studies would provide direct evidence of its impact on neuronal firing rates and patterns, offering deeper insights into its neuropharmacological actions.
Use as a Pharmacological Probe for Receptor Subtype Characterization
The utility of this compound as a pharmacological probe for characterizing muscarinic receptor subtypes is an area of potential research interest. The parent compound, oxybutynin, and its metabolite, N-desethyloxybutynin, are known to interact with various muscarinic receptor subtypes (M1-M5). drugbank.comnih.govnih.gov Specifically, N-desethyloxybutynin has shown a higher affinity for M1 and M3 receptors compared to other subtypes. researchgate.net
Investigation of Stereoisomer-Specific Pharmacological Profiles
The pharmacological activity of N-desethyloxybutynin, the primary active metabolite of oxybutynin, is not uniform across its stereoisomers. nih.govnih.gov Research has demonstrated that the molecule's chirality plays a crucial role in its interaction with biological targets, particularly muscarinic receptors. nih.gov The two enantiomers, (R)-N-desethyloxybutynin and (S)-N-desethyloxybutynin, exhibit distinct pharmacological profiles, a phenomenon known as stereoselectivity. nih.govtandfonline.com This stereoselectivity is evident in their receptor binding affinities, functional potencies, and metabolic pathways. nih.govnih.gov
Detailed investigations into the enantiomers of N-desethyloxybutynin have revealed significant differences in their antimuscarinic activity. nih.gov Generally, the (R)-enantiomer is pharmacologically more potent as a muscarinic receptor antagonist than the corresponding (S)-enantiomer. nih.gov This observation is consistent with the stereospecificity of the parent compound, oxybutynin, where the (R)-isomer is also responsible for most of the antimuscarinic effects. nih.gov
In addition to receptor binding, stereoselectivity is also observed in the pharmacokinetics of N-desethyloxybutynin. nih.gov In vitro studies using human liver microsomes have shown that (R)-N-desethyloxybutynin is eliminated slightly more slowly than the (S)-enantiomer. nih.govtandfonline.com Furthermore, differences exist in how the enantiomers bind to plasma proteins; (R)-N-desethyloxybutynin is more extensively bound to plasma protein than (S)-N-desethyloxybutynin. nih.govtandfonline.com
The following data tables summarize the key findings from preclinical pharmacological investigations, highlighting the differences between the stereoisomers of N-desethyloxybutynin.
Table 1: Muscarinic Receptor Binding Profile of N-Desethyloxybutynin Enantiomers
This table presents the binding affinities (Ki, nM) of (R)- and (S)-N-desethyloxybutynin for human cloned muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| (R)-N-desethyloxybutynin | 1.1 | 20 | 1.8 | 3.3 | 11 |
| (S)-N-desethyloxybutynin | 19 | 160 | 25 | 28 | 120 |
| Data sourced from a study evaluating the displacement of ³H-N-methylscopolamine on human cloned muscarinic receptors. nih.gov |
Table 2: Comparative Antimuscarinic Activity in Human Detrusor Muscle
This table shows the functional antimuscarinic potency (pA2 value) and receptor binding affinity (pKi value) of racemic N-desethyloxybutynin compared to oxybutynin in human detrusor tissue. The pA2 value is a measure of antagonist potency from functional experiments, while the pKi is a measure of binding affinity. Higher values indicate greater potency/affinity.
| Compound | Functional Potency (pA2) | Receptor Binding Affinity (pKi) |
| N-desethyloxybutynin (racemic) | 7.6 | 8.2 |
| Oxybutynin (racemic) | 7.8 | 8.2 |
| Data sourced from an in vitro comparison in human detrusor smooth muscle. nih.gov |
In functional assays on isolated human detrusor muscle, racemic N-desethyloxybutynin demonstrated potent competitive antagonism of carbachol-induced contractions, with a pA2 value of 7.6, which is comparable to that of racemic oxybutynin (pA2 of 7.8). nih.gov This suggests that the metabolite possesses a similar antimuscarinic effect in the target tissue. nih.gov The binding affinity (pKi) in the detrusor for both compounds was identical at 8.2. nih.gov However, a notable finding was the significantly higher binding affinity of N-desethyloxybutynin for receptors in the parotid gland (pKi of 8.7) compared to oxybutynin (pKi of 8.5). nih.gov
Collectively, these preclinical findings underscore the importance of stereochemistry in the pharmacology of N-desethyloxybutynin. The (R)-enantiomer is the more potent antimuscarinic agent, and the metabolite as a whole exhibits a receptor binding profile that is more potent than the parent drug, oxybutynin. nih.gov
Future Research Directions and Translational Perspectives for S N Desethyl N Benzyl Oxybutynin
Development of Novel Analytical Probes and Imaging Agents
The accurate quantification of (S)-N-Desethyl Oxybutynin (B1027) is fundamental to understanding its pharmacokinetics and pharmacodynamics. Current analytical methods provide a strong foundation for the development of more advanced research tools.
Highly sensitive and selective methods using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been established for the simultaneous determination of oxybutynin and N-desethyloxybutynin in human plasma. nih.gov One such method demonstrated a validation range of 0.500-100 ng/mL for N-desethyl oxybutynin, showcasing its applicability for bioequivalence studies. nih.gov Another approach combined dispersive liquid-liquid microextraction (DLLME) with capillary electrophoresis (CE) for analysis in human urine, achieving linearity over a concentration range of 187.5–750 ng mL−1 for the metabolite. rsc.org
The development of isotopically labeled internal standards, such as N-Desethyl Oxybutynin-d5, has been crucial for improving the accuracy of these quantitative analyses. medchemexpress.comaxios-research.com These standards are essential for analytical method development and validation in regulatory settings. axios-research.com
Future research could leverage this analytical foundation to create novel probes. By attaching fluorescent tags or positron-emitting isotopes to the (S)-N-Desethyl Oxybutynin molecule, it could be transformed from a mere analyte into an imaging agent. Such agents would enable real-time visualization of its distribution and binding to specific tissues and receptors in preclinical models, offering deeper insights into its physiological and pathological roles.
Table 1: Comparison of Analytical Methods for N-Desethyl Oxybutynin Detection
| Method | Matrix | Instrumentation | Linearity Range (N-Desethyl Oxybutynin) | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Isotope Dilution LC-MS/MS | Human Plasma | Triple Quadrupole Mass Spectrometer | 0.500–100 ng/mL | High sensitivity for bioequivalence studies | nih.gov |
| DLLME-CE/DAD | Human Urine | Capillary Electrophoresis/Diode Array Detection | 187.5–750 ng mL−1 | Microextraction technique for sample preparation | rsc.org |
Exploration of Alternative Biological Targets for Research
The primary biological targets of (S)-N-Desethyl Oxybutynin, like its parent compound, are muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov It acts as a competitive antagonist at these receptors, which is consistent with its role in the treatment of overactive bladder. nih.govnih.gov
In vitro studies on human tissue have shown that oxybutynin and N-desethyl-oxybutynin exhibit similar competitive antimuscarinic effects in the detrusor (bladder) muscle. nih.gov However, research has also revealed target-specific differences in binding affinity. A notable study found that the affinity of N-desethyl-oxybutynin for muscarinic receptors in the human parotid gland was significantly higher than that of oxybutynin. nih.gov This differential affinity has been implicated as a major reason for the troublesome side effect of dry mouth associated with oxybutynin therapy. nih.govnih.gov
Table 2: Muscarinic Receptor Binding Affinities (pKi values)
| Compound | Tissue | pKi Value | Implication | Reference(s) |
|---|---|---|---|---|
| Oxybutynin | Human Detrusor | 8.2 | Therapeutic effect on bladder | nih.gov |
| N-Desethyl-oxybutynin | Human Detrusor | 8.2 | Similar therapeutic effect to parent drug | nih.gov |
| Oxybutynin | Human Parotid Gland | 8.5 | Contribution to dry mouth side effect | nih.gov |
The exploration of biological targets beyond the well-characterized muscarinic receptors remains a nascent field. Future research should investigate potential off-target interactions that could contribute to other known effects or uncover new therapeutic possibilities. Investigating its activity on other receptor systems or ion channels could reveal a more complex pharmacological profile than is currently understood.
Integration with Systems Biology and Omics Approaches
A systems-level understanding of (S)-N-Desethyl Oxybutynin's effects is essential for predicting its biological impact. While large-scale omics studies (e.g., proteomics, metabolomics) specifically for this metabolite are not yet widely reported, the groundwork for such research is being laid through structural and computational biology.
Recently, advanced techniques like Microcrystal Electron Diffraction (MicroED) have been used to determine the definitive 3D structure of oxybutynin hydrochloride. biorxiv.org This structural data has enabled molecular docking studies to investigate the binding mechanism between the M3 muscarinic receptor and (R)-oxybutynin, a stereoisomer. biorxiv.org These computational models reveal essential amino acid residues and conformational changes within the receptor's binding pocket, which are invaluable for understanding antagonist binding. biorxiv.org
This approach can be directly extended to (S)-N-Desethyl Oxybutynin. By modeling its interaction with various muscarinic receptor subtypes (M1, M2, M3), researchers can computationally predict binding affinities and functional effects. These in silico findings can then guide targeted in vitro and in vivo experiments. Future integration with omics approaches could involve treating specific cell types or tissues with (S)-N-Desethyl Oxybutynin and analyzing the subsequent changes in gene expression (transcriptomics) or protein levels (proteomics) to map the downstream signaling pathways affected by its receptor antagonism.
Design and Synthesis of Next-Generation Research Analogs
The design of new molecules based on the structure of (S)-N-Desethyl Oxybutynin holds promise for developing more selective research tools and potentially improved therapeutics. Understanding its structure-activity relationship is key. The availability of various oxybutynin-related compounds, including its enantiomers and other metabolites, provides a chemical scaffold for synthetic modification. axios-research.com
Research into the metabolism of oxybutynin has identified several oxidative pathways beyond N-de-ethylation, including N-oxidation and hydroxylation on the cyclohexyl ring. researchgate.net This knowledge of metabolic hotspots is critical for designing next-generation analogs. Chemists can modify these sites to alter the compound's metabolic stability, potentially leading to a longer duration of action or a different side-effect profile.
Furthermore, the insights gained from molecular docking studies of the M3 receptor can guide the rational design of new analogs. biorxiv.org By targeting specific residues within the receptor's binding pocket, it may be possible to synthesize compounds with enhanced selectivity for bladder-specific muscarinic receptors over those in other tissues, like the salivary glands. Such an achievement could lead to research compounds that help dissociate the therapeutic effects from the adverse effects.
Potential as a Preclinical Tool for Specific Receptor-Targeting Research
Its demonstrated activity in in vitro preparations of human tissues, such as the detrusor and parotid gland, allows for direct investigation of its tissue-specific effects. nih.gov The ability to study the (S)-enantiomer in isolation is crucial for stereospecific pharmacological studies, as the anticholinergic effects of oxybutynin are primarily attributed to the (R)-enantiomer. nih.gov Studying the (S)-metabolite allows researchers to probe the less active enantiomeric pathway.
Its potential as a preclinical tool is enhanced by its differential affinity for receptors in different tissues. nih.gov This makes it a valuable compound for preclinical models investigating the mechanisms of anticholinergic side effects. Researchers can use (S)-N-Desethyl Oxybutynin to selectively probe the function of muscarinic receptors in tissues where it has a higher affinity, helping to build a more detailed map of its physiological impact.
Table 3: Compound Names Mentioned in this Article
| Compound Name | Synonyms/Related Terms | CAS Number (where available) |
|---|---|---|
| (S)-N-Desethyl N-Benzyl Oxybutynin | - | Not Applicable |
| (S)-N-Desethyl Oxybutynin | (S)-Desethyloxybutynin, (S)-Metabolite of Oxybutynin | 181646-98-0 nih.gov |
| (S)-N-Desethyl Oxybutynin Hydrochloride | (S)-Desethyl oxybutynin hcl | 181647-14-3 lgcstandards.com |
| Oxybutynin | - | 5633-20-5 (free base) synzeal.com |
| N-Desethyloxybutynin (racemic) | DEO, N-Desethyl Oxybutynin | 80976-67-6 synzeal.comvivanls.com |
| (R)-Oxybutynin | - | - |
| N-Desethyl Oxybutynin-d5 Hydrochloride | - | 1173018-49-9 axios-research.com |
Q & A
Basic: What analytical methods are recommended for quantifying (S)-N-Desethyl N-Benzyl Oxybutynin in biological matrices, and how are they validated?
Answer:
The quantification of This compound in plasma or serum requires enantiomer-specific analysis due to the differential pharmacokinetics of its (R)- and (S)-isomers. A validated approach involves:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with chiral stationary phases (e.g., polysaccharide-based columns) to resolve enantiomers .
- Use of deuterated internal standards (e.g., -oxybutynin) to enhance precision and minimize matrix effects .
- Validation parameters per ICH guidelines, including linearity (1–100 ng/mL), accuracy (85–115%), and inter-day precision (<15% CV) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
